N-(3-ethylphenyl)bicyclo[2.2.1]heptan-2-amine
Overview
Description
N-(3-ethylphenyl)bicyclo[2.2.1]heptan-2-amine is a chemical compound with the molecular formula C15H21N and a molecular weight of 215.33 g/mol . This compound is characterized by its bicyclic structure, which includes a bicyclo[2.2.1]heptane ring system attached to an amine group and a 3-ethylphenyl group . It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-ethylphenyl)bicyclo[2.2.1]heptan-2-amine typically involves the reaction of a bicyclo[2.2.1]heptan-2-amine derivative with a 3-ethylphenyl halide under basic conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydride or potassium carbonate to facilitate the nucleophilic substitution .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(3-ethylphenyl)bicyclo[2.2.1]heptan-2-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles under specific conditions.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic substitution reactions typically require catalysts such as aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.
Scientific Research Applications
N-(3-ethylphenyl)bicyclo[2.2.1]heptan-2-amine is utilized in various scientific research fields, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological receptors and enzymes.
Medicine: Investigated for its potential therapeutic effects, particularly in neurodegenerative diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3-ethylphenyl)bicyclo[2.2.1]heptan-2-amine involves its interaction with specific molecular targets, such as neurotransmitter receptors in the central nervous system . It may act as an antagonist or agonist, modulating the activity of these receptors and influencing various physiological processes . The compound’s bicyclic structure allows it to fit into receptor binding sites, affecting signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
N-(3-methylphenyl)bicyclo[2.2.1]heptan-2-amine: Similar structure but with a methyl group instead of an ethyl group.
N-(3-chlorophenyl)bicyclo[2.2.1]heptan-2-amine: Contains a chlorine atom on the phenyl ring.
N-(3-fluorophenyl)bicyclo[2.2.1]heptan-2-amine: Contains a fluorine atom on the phenyl ring.
Uniqueness
N-(3-ethylphenyl)bicyclo[2.2.1]heptan-2-amine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity . The presence of the ethyl group may enhance its lipophilicity and ability to cross biological membranes, potentially increasing its efficacy in certain applications .
Properties
IUPAC Name |
N-(3-ethylphenyl)bicyclo[2.2.1]heptan-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N/c1-2-11-4-3-5-14(9-11)16-15-10-12-6-7-13(15)8-12/h3-5,9,12-13,15-16H,2,6-8,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMVOQSYHJNMIEO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)NC2CC3CCC2C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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